ZL0420

BRD4 BET inhibitor Selectivity

Select ZL0420 for its unique BRD4 BD1/BD2 dual-domain inhibition (IC50 27/32 nM) and 30–84-fold selectivity over BRD2, BRD3, and BRDT. Unlike pan-BET inhibitors (+-JQ1) or BD2-selective agents (RVX-208), ZL0420 precisely targets BRD4 without off-target BET suppression. Validated in vivo to block poly(I:C)-induced neutrophil infiltration and suppress TLR3-driven innate immune genes (ISG54, ISG56, IL-8, Groβ) at sub-micromolar potency. The definitive tool for BRD4-specific epigenetic studies and airway inflammation models.

Molecular Formula C16H16N4O2
Molecular Weight 296.32 g/mol
CAS No. 2230496-80-5
Cat. No. B6592611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZL0420
CAS2230496-80-5
Molecular FormulaC16H16N4O2
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3
InChIInChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22)
InChIKeyANMQADUROYWADA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZL0420 (CAS 2230496-80-5) BRD4 Inhibitor – Compound Profile and Procurement Considerations


ZL0420 (CAS 2230496-80-5, also referenced as 2229039-45-4) is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4), an epigenetic reader within the BET (bromodomain and extra-terminal) family [1]. It binds directly to both bromodomains (BD1 and BD2) of BRD4 with reported IC₅₀ values of 27 nM and 32 nM, respectively . Unlike pan-BET inhibitors, ZL0420 exhibits a distinct selectivity profile with significantly reduced activity against the BD1 and BD2 domains of related BET family members BRD2, BRD3, and BRDT . The compound's mechanism involves competitive occupancy of the acetyl-lysine binding pocket, where it forms critical hydrogen bonds with Asn140 and, via a water molecule, Tyr97 .

Why ZL0420 Cannot Be Substituted with Pan-BET or BD2-Specific Inhibitors


Procurement of a BRD4 inhibitor cannot be based solely on target class. Substituting ZL0420 with a pan-BET inhibitor like (+)-JQ1 [1] or a BD2-selective inhibitor like RVX-208 (Apabetalone) [2] introduces critical experimental variance and risks altering biological outcomes. Pan-BET inhibitors broadly suppress BRD2, BRD3, and BRDT alongside BRD4, leading to different transcriptional and phenotypic effects compared to a more selective BRD4 agent [3]. Conversely, BD2-selective inhibitors like RVX-208 or ABBV-744 [4] have minimal activity against BD1, a domain ZL0420 potently inhibits. ZL0420 occupies a distinct pharmacological niche with its specific isoform and domain selectivity profile, making direct substitution scientifically invalid without extensive re-validation. The quantitative evidence below demonstrates exactly where ZL0420 differs from its closest analogs.

Quantitative Differentiation of ZL0420 Against BRD4 Inhibitor Comparators


Selectivity Profile: ZL0420's BRD4 Preference vs. RVX-208's BD2-Only Bias

ZL0420 demonstrates balanced nanomolar inhibition of both BRD4 bromodomains, a profile distinct from BD2-selective inhibitors like RVX-208 (Apabetalone). ZL0420 inhibits BRD4 BD1 with an IC₅₀ of 27 nM and BD2 with an IC₅₀ of 32 nM [1]. In contrast, RVX-208 exhibits approximately 170-fold selectivity for BD2 (IC₅₀ = 0.510 μM) over BD1 . This fundamental difference in domain targeting means ZL0420 modulates BRD4 through simultaneous engagement of both bromodomains, while RVX-208 primarily impacts BD2-dependent functions.

BRD4 BET inhibitor Selectivity

BET Family Selectivity: ZL0420's BRD4 Preference vs. Pan-BET Inhibitor JQ1

ZL0420 exhibits a marked selectivity for BRD4 over other BET family members (BRD2, BRD3, BRDT), a property not shared by the widely used pan-BET inhibitor (+)-JQ1. ZL0420 inhibits BRD4 BD1 with an IC₅₀ of 27 nM, while its potency against BRD2 BD1 is 803 nM (30-fold selectivity) and against BRD3 BD1 is 2,275 nM (84-fold selectivity) . In contrast, (+)-JQ1 potently inhibits both BRD4 BD1 (IC₅₀ = 77 nM) and BRD2 N-terminal domain (IC₅₀ = 17.7 nM) with minimal discrimination .

BRD4 BET family Selectivity

Cellular Functional Potency: ZL0420 vs. MS436 in Innate Immune Gene Suppression

ZL0420 demonstrates sub-micromolar suppression of TLR3-induced innate immune genes in human small airway epithelial cells (hSAECs), a functional readout of BRD4 inhibition in a disease-relevant cellular context. ZL0420 inhibits the expression of ISG54, ISG56, IL-8, and Groβ with IC₅₀ values ranging from 0.49 to 0.86 μM [1]. Another BRD4 inhibitor, MS436, requires significantly higher concentrations to achieve comparable effects in related inflammatory assays, with IC₅₀ values of 3.8 μM and 4.9 μM for IL-6 and nitric oxide production in murine macrophages .

Inflammation TLR3 Epithelial cells

In Vivo Efficacy: ZL0420 Neutrophil Infiltration Blockade vs. RVX-208's Focus on HDL-C

ZL0420 has been validated in a poly(I:C)-induced acute airway inflammation mouse model, demonstrating near-complete blockade of neutrophil accumulation. At a dose of 10 mg/kg (i.p.), ZL0420 treatment resulted in almost complete inhibition of neutrophil infiltration around small and medium-sized airways [1]. In contrast, RVX-208 (Apabetalone) has been primarily characterized for its ability to raise HDL cholesterol in humans, with its anti-inflammatory effects often studied in cardiovascular contexts rather than direct airway neutrophil blockade [2].

Inflammation Airway Neutrophils

Binding Mode and Affinity: ZL0420's Dual Hydrogen Bond Network vs. ABBV-744's Pan-BD2 Profile

ZL0420 engages the BRD4 acetyl-lysine binding pocket through a specific hydrogen bond network involving direct contact with Asn140 and a water-mediated interaction with Tyr97 . This interaction profile underlies its potent, dual-domain inhibition (BD1 IC₅₀ = 27 nM; BD2 IC₅₀ = 32 nM). ABBV-744, a first-in-class BD2-selective inhibitor, binds with >250-fold preference for BD2 over BD1, achieving IC₅₀ values of 4–18 nM against BD2 domains across BRD2, BRD3, BRD4, and BRDT [1]. While ABBV-744 is more potent at BD2, its selective BD2-only binding means it does not recapitulate the dual-domain engagement of ZL0420.

BRD4 Bromodomain Binding mode

Structural Uniqueness and Chemical Series Differentiation: ZL0420 vs. Diazobenzene-Based MS436

ZL0420 belongs to a distinct chemical series optimized for BRD4 selectivity and cellular potency. It is a diazenyl-containing small molecule (C16H16N4O2, MW 296.32) with a specific substitution pattern that confers its selectivity profile . MS436, while also a diazobenzene-based inhibitor, exhibits a different selectivity pattern with a Ki of <85 nM for BRD4 BD1 but 340 nM for BD2, and shows activity against CBP and PCAF bromodomains [1]. The structural differences between these scaffolds result in divergent off-target profiles and cellular activities, making them non-interchangeable chemical probes.

BRD4 Chemical probe SAR

Optimal Experimental Applications for ZL0420 Based on Verified Differentiation Data


TLR3-Mediated Airway Inflammation Studies

Given ZL0420's validated in vivo efficacy in blocking neutrophil infiltration around airways and its sub-micromolar suppression of TLR3-induced innate immune genes (ISG54, ISG56, IL-8, Groβ) in hSAECs [1], it is the preferred BRD4 inhibitor for models of viral-mimetic (poly(I:C)) airway inflammation, asthma exacerbation, and innate immune signaling research.

BRD4-Specific Gene Regulation Profiling (ChIP-seq, RNA-seq)

Because ZL0420 demonstrates 30- to 84-fold selectivity for BRD4 BD1 over BRD2 and BRD3, while pan-BET inhibitors like JQ1 lack this discrimination [1], ZL0420 is the appropriate tool for experiments where transcriptional or chromatin-binding changes must be attributed specifically to BRD4, not other BET family members.

Studies Requiring Balanced Dual Bromodomain Inhibition of BRD4

In experimental systems where both BRD4 BD1 and BD2 contribute to the phenotype, ZL0420 (IC₅₀ = 27 nM and 32 nM, respectively) is uniquely suited. Neither BD2-selective inhibitors (RVX-208, ABBV-744) nor BD1-selective inhibitors (MS436) provide the balanced dual-domain coverage of ZL0420 [1], ensuring that both bromodomain functions are simultaneously interrogated.

In Vitro Inflammation and Cytokine Production Assays

With demonstrated IC₅₀ values of 0.49–0.86 μM for suppressing inflammatory cytokine and interferon-stimulated gene expression in primary human airway epithelial cells [1], ZL0420 provides a robust, dose-dependent response for in vitro inflammation models, including studies of IL-8, Groβ, and interferon signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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